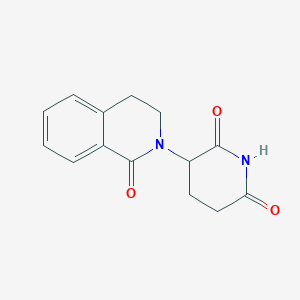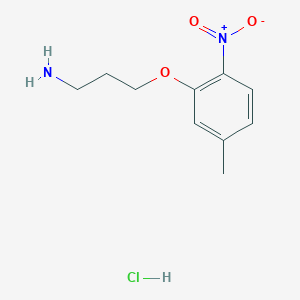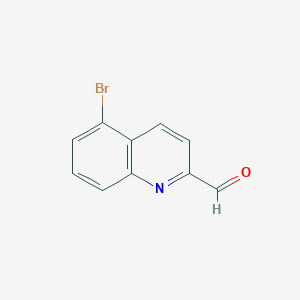
3-(3,4-dihydro-1-oxo-2(1H)-isoquinolinyl)-2,6-Piperidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)piperidine-2,6-dione is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)piperidine-2,6-dione typically involves the construction of the tetrahydroisoquinoline core followed by the introduction of the piperidine-2,6-dione moiety. Common synthetic strategies include:
Pictet-Spengler Reaction: This reaction involves the condensation of an amino acid with an aldehyde or ketone to form the tetrahydroisoquinoline core.
Cyclization Reactions: Subsequent cyclization reactions are employed to introduce the piperidine-2,6-dione moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
科学研究应用
3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent against various diseases, including neurodegenerative disorders and infections.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industry: It may have applications in the development of new drugs and chemical products.
作用机制
The mechanism of action of 3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate various enzymes and receptors, leading to changes in cellular signaling and function . Detailed studies are required to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione: A structurally related compound with different biological activities.
Uniqueness
3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)piperidine-2,6-dione is unique due to its specific combination of the isoquinoline and piperidine-2,6-dione moieties, which confer distinct chemical and biological properties .
属性
分子式 |
C14H14N2O3 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC 名称 |
3-(1-oxo-3,4-dihydroisoquinolin-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O3/c17-12-6-5-11(13(18)15-12)16-8-7-9-3-1-2-4-10(9)14(16)19/h1-4,11H,5-8H2,(H,15,17,18) |
InChI 键 |
PMOAUWYNOWSKNO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CCC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(5S)-1-Azabicyclo[3.1.0]hexane](/img/structure/B13551479.png)

![4-(2,2-dimethylpropyl sulfo)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13551484.png)
![3-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13551486.png)

![1-Oxa-9-azaspiro[5.5]undec-3-ene](/img/structure/B13551494.png)
![2-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridin-2-yl}aceticacid](/img/structure/B13551505.png)
![4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole](/img/structure/B13551510.png)
